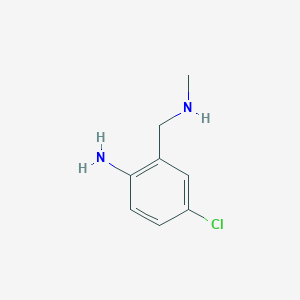
4-Chloro-2-methylaminomethyl-phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-2-(methylaminomethyl)aniline: is an organic compound with the molecular formula C8H11ClN2 It is a derivative of aniline, where the amino group is substituted with a methylaminomethyl group and a chlorine atom is attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-(methylaminomethyl)aniline can be achieved through several methods. One common approach involves the reaction of 4-chloro-2-nitrobenzyl chloride with methylamine, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Palladium on carbon (Pd/C) for the reduction step
Industrial Production Methods: In an industrial setting, the production of 4-chloro-2-(methylaminomethyl)aniline may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-pressure hydrogenation for the reduction step can also enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino group is oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the nitro group to an amino group is a key step in its synthesis.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of 4-chloro-2-(methylaminomethyl)nitrobenzene.
Reduction: Formation of 4-chloro-2-(methylaminomethyl)aniline.
Substitution: Formation of 4-hydroxy-2-(methylaminomethyl)aniline or 4-alkoxy-2-(methylaminomethyl)aniline.
Applications De Recherche Scientifique
Chemistry: 4-chloro-2-(methylaminomethyl)aniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: In biological research, this compound can be used to study the effects of substituted anilines on biological systems, including their potential as enzyme inhibitors or receptor ligands.
Industry: In the industrial sector, 4-chloro-2-(methylaminomethyl)aniline is used in the production of agrochemicals, polymers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-chloro-2-(methylaminomethyl)aniline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but typically include interactions with amino acid residues in the enzyme’s active site.
Comparaison Avec Des Composés Similaires
4-chloroaniline: Similar structure but lacks the methylaminomethyl group.
2-chloro-4-(methylaminomethyl)aniline: Similar structure but with different positioning of the chlorine and methylaminomethyl groups.
4-chloro-2-(dimethylaminomethyl)aniline: Similar structure but with a dimethylaminomethyl group instead of a methylaminomethyl group.
Uniqueness: 4-chloro-2-(methylaminomethyl)aniline is unique due to the presence of both a chlorine atom and a methylaminomethyl group on the benzene ring, which can influence its reactivity and interactions with biological targets. This combination of substituents can provide distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C8H11ClN2 |
|---|---|
Poids moléculaire |
170.64 g/mol |
Nom IUPAC |
4-chloro-2-(methylaminomethyl)aniline |
InChI |
InChI=1S/C8H11ClN2/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4,11H,5,10H2,1H3 |
Clé InChI |
ROHOPJILCIIOET-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=C(C=CC(=C1)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















